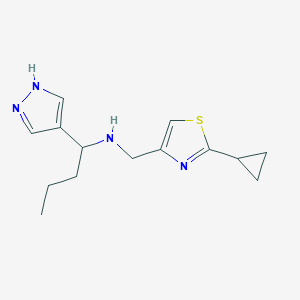

N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine

CAS No.:

Cat. No.: VC15850671

Molecular Formula: C14H20N4S

Molecular Weight: 276.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N4S |

|---|---|

| Molecular Weight | 276.40 g/mol |

| IUPAC Name | N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)butan-1-amine |

| Standard InChI | InChI=1S/C14H20N4S/c1-2-3-13(11-6-16-17-7-11)15-8-12-9-19-14(18-12)10-4-5-10/h6-7,9-10,13,15H,2-5,8H2,1H3,(H,16,17) |

| Standard InChI Key | GQGAVBFCMRZBEX-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C1=CNN=C1)NCC2=CSC(=N2)C3CC3 |

Introduction

N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is a heterocyclic organic compound with potential pharmacological relevance due to its unique structural features. Below is a detailed analysis of its chemical properties, structural characteristics, and inferred biological activities based on available data and structurally related compounds.

Structural Features

The compound consists of:

-

A thiazole ring substituted with a cyclopropyl group at the 2-position.

-

A butanamine chain linked to the thiazole via a methylene bridge.

-

A 1H-pyrazole ring at the terminal end of the butanamine chain.

This combination of heterocycles (thiazole and pyrazole) and the cyclopropyl group suggests potential interactions with biological targets, particularly enzymes and receptors involved in signaling pathways .

Comparison with Structurally Related Compounds

The table below highlights compounds with analogous structural features and their reported activities:

Challenges and Future Directions

-

Selectivity: Optimizing substituents to enhance target specificity (e.g., reducing off-target kinase interactions).

-

Pharmacokinetics: Improving metabolic stability and bioavailability through structural modifications.

-

Therapeutic Validation: Preclinical studies to confirm hypothesized activities in oncology, metabolic diseases, or cystic fibrosis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume